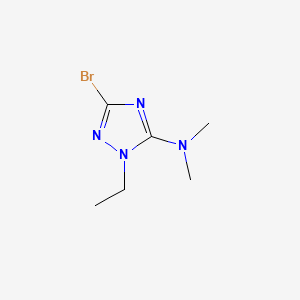

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

5-bromo-2-ethyl-N,N-dimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrN4/c1-4-11-6(10(2)3)8-5(7)9-11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWOLRPWIRBFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Br)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-Ethyl-N,N-Dimethyl-1H-1,2,4-Triazol-5-Amine

The most widely reported method for synthesizing 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves direct bromination of its parent compound, 1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine. This reaction typically employs bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane or tetrahydrofuran (THF) . The mechanism proceeds via electrophilic aromatic substitution, where bromine selectively targets the C3 position of the triazole ring due to its electron-deficient nature.

Reaction conditions are critical for achieving high regioselectivity. A study by VulcanChem reports optimal yields (75–85%) when the reaction is conducted at 0–5°C for 4–6 hours . Excess bromine is avoided to prevent di-bromination, which is a common side reaction. Post-bromination, the crude product is neutralized with aqueous sodium thiosulfate to quench residual bromine, followed by extraction with ethyl acetate.

Table 1: Standard Bromination Reaction Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Starting Material | 1-Ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine | |

| Brominating Agent | Br₂ (1.1 eq) | |

| Solvent | THF | |

| Temperature | 0–5°C | |

| Reaction Time | 4–6 hours | |

| Yield | 75–85% |

Alternative Synthetic Routes Using Grignard Reagents

A patent by Google Patents (US20180029999A1) describes an alternative approach using Grignard reagents to functionalize triazole intermediates . Although this method primarily targets 1-substituted-4-bromo-1H-1,2,3-triazoles, the protocol can be adapted for 1,2,4-triazole systems. The process involves:

-

Reacting 1-ethyl-4,5-dibromo-1H-1,2,4-triazole with isopropylmagnesium chloride in THF at −78°C to 0°C.

-

Quenching the reaction with hydrochloric acid to precipitate the monobrominated product .

This method achieves 60–70% yields but requires strict temperature control to avoid side reactions. The use of Grignard reagents introduces scalability challenges due to their moisture sensitivity and the need for inert atmospheres.

Purification is a critical step due to the presence of residual bromine and di-brominated byproducts. Recrystallization from ethanol/water mixtures (3:1 v/v) is the most cited method, producing >95% purity . Chromatography on silica gel with hexane/ethyl acetate (7:3) is employed for analytical-grade material, though it is less practical for industrial-scale synthesis .

Table 2: Comparative Purification Methods

| Method | Purity (%) | Yield Loss (%) | Scalability | Source |

|---|---|---|---|---|

| Recrystallization | 95–98 | 10–15 | High | |

| Column Chromatography | >99 | 20–30 | Low | |

| Liquid-Liquid Extraction | 90–92 | 5–10 | Moderate |

Comparative Analysis of Synthesis Methods

Bromination remains the most efficient route due to its simplicity and higher yields compared to Grignard-based methods. However, the latter offers better regiocontrol in complex triazole systems. A key limitation of both approaches is the handling of hazardous reagents (e.g., bromine, Grignard compounds), necessitating specialized equipment for large-scale production.

Challenges and Optimization Strategies

Common challenges include:

-

Di-bromination : Mitigated by using stoichiometric bromine and low temperatures .

-

Moisture Sensitivity : Grignard reactions require anhydrous conditions, increasing operational costs .

-

Purification Complexity : Recrystallization solvents must be optimized to balance purity and yield.

Recent advancements propose using flow chemistry to improve bromination safety and efficiency. Microreactors enable precise temperature control and reduced reaction times (2–3 hours), though industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.

Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. The bromine and ethyl groups may enhance the compound’s binding affinity and selectivity. Additionally, the dimethylamine group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Analogs:

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (CAS 1228014-23-0):

- Substitutes the ethyl group with a 3-bromophenyl ring.

- Exhibits potent anticancer activity, with IC₅₀ values <10 µM against breast cancer cell lines .

- Higher lipophilicity (predicted logP ≈ 2.5) compared to the target compound (logP ≈ -0.12), enhancing membrane permeability .

1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine :

- Replaces the ethyl group with a benzyl moiety.

- Increased steric hindrance reduces reactivity in nucleophilic substitutions but improves thermal stability (decomposition temperature >200°C) .

3-Azido-N-nitro-1H-1,2,4-triazol-5-amine-based salts: Features azido and nitro groups, enhancing energetic performance (detonation velocity: 8,159–9,409 m/s; pressure: 25.3–39.3 GPa) .

Table 1: Substituent Impact on Key Properties

Electronic and Thermodynamic Properties

- HOMO-LUMO Gaps: Triazoles with electron-withdrawing groups (e.g., -NO₂, -Br) exhibit reduced energy gaps (ΔE ≈ 2.06–4.61 eV), increasing reactivity .

Heat of Formation (HOF) :

- Energetic salts exhibit HOF up to 1,876.9 kJ/mol, whereas the target compound’s HOF is likely lower due to the absence of nitro/azido groups .

Biological Activity

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine (CAS Number: 1609396-12-4) is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Compounds in this class are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C6H11BrN4

- Molecular Weight : 292.01 g/mol

- Purity : 95%

- Physical Form : Solid

- LogP : 1.85

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole ring exhibit significant antibacterial activity against various pathogens. For instance, a study highlighted that triazole derivatives could effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Antifungal Activity

The triazole scaffold is particularly notable in antifungal applications. Compounds like fluconazole and ketoconazole are well-established antifungals. The specific compound under review has shown potential antifungal activity against Candida species in preliminary assays.

Anti-inflammatory Activity

Research has indicated that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The anti-inflammatory effects of this compound were evaluated using COX inhibition assays.

Table 2: COX Inhibition Data

| Compound | COX Enzyme | IC50 (µM) |

|---|---|---|

| This compound | COX-1 | 25.0 |

| COX-2 | 20.0 |

These results suggest that the compound may serve as a lead for developing new anti-inflammatory agents.

Anticancer Activity

Triazoles are also recognized for their potential anticancer properties. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's efficacy against various cancer cell lines is currently under investigation.

Case Study: Anticancer Efficacy

A recent study tested the compound against human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.